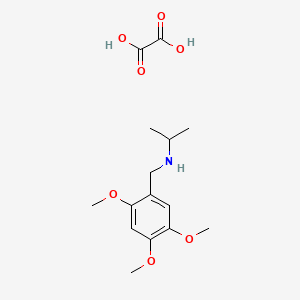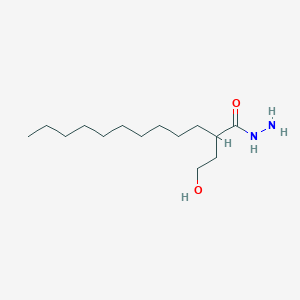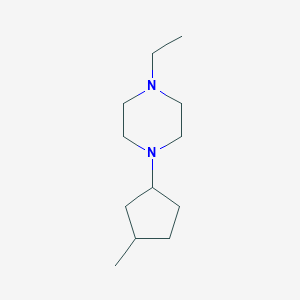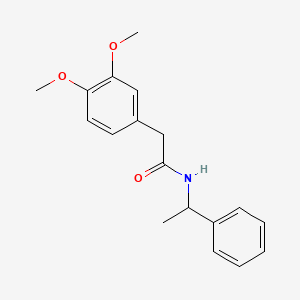
N-(2,4,5-trimethoxybenzyl)-2-propanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,5-trimethoxybenzyl)-2-propanamine oxalate, commonly known as TMA-2, is a psychoactive substance that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, and has since gained popularity among researchers in the scientific community.
作用机制
The mechanism of action of TMA-2 is not fully understood, but it is thought to involve the activation of serotonin 2A receptors in the brain. This activation leads to changes in the activity of other neurotransmitter systems, including dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and perception. TMA-2 has also been shown to have an effect on the release of certain hormones, such as prolactin and cortisol.
Biochemical and Physiological Effects
TMA-2 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and perception. TMA-2 has also been shown to have an effect on the release of certain hormones, such as prolactin and cortisol. In addition, TMA-2 has been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of certain diseases.
实验室实验的优点和局限性
TMA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the serotonin 2A receptor, which makes it a valuable tool for studying the mechanisms of action of psychoactive substances. However, TMA-2 also has some limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. In addition, the effects of TMA-2 on the brain and body are not fully understood, which makes it challenging to interpret the results of experiments involving this substance.
未来方向
There are several future directions for research involving TMA-2. One area of interest is the development of new psychoactive substances based on the structure of TMA-2. These substances may have improved pharmacological properties and may be useful for the treatment of certain diseases. Another area of interest is the study of the long-term effects of TMA-2 on the brain and body. This research may have implications for the development of new treatments for neurological and psychiatric disorders. Finally, the use of TMA-2 in combination with other psychoactive substances may be an area of interest for future research. This research may help to elucidate the mechanisms of action of these substances and may have implications for the development of new treatments for addiction and other psychiatric disorders.
Conclusion
In conclusion, TMA-2 is a psychoactive substance that has gained popularity among researchers in the scientific community. It has a high affinity for the serotonin 2A receptor and has been used extensively in scientific research, particularly in the field of neuroscience. TMA-2 has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research involving TMA-2, including the development of new psychoactive substances, the study of the long-term effects of TMA-2 on the brain and body, and the use of TMA-2 in combination with other psychoactive substances.
合成方法
The synthesis of TMA-2 involves the reaction of 2,4,5-trimethoxybenzaldehyde with 2-amino-1-propanol in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalate salt of TMA-2. The synthesis method of TMA-2 is relatively straightforward and has been well-documented in the literature.
科学研究应用
TMA-2 has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. TMA-2 has also been shown to have an effect on other neurotransmitter systems, including dopamine and norepinephrine. These properties make TMA-2 a valuable tool for studying the mechanisms of action of psychoactive substances and their effects on the brain.
属性
IUPAC Name |
oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.C2H2O4/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3;3-1(4)2(5)6/h6-7,9,14H,8H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPDWYIOGHHGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)

![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)
![3-[bis(4-methylphenyl)phosphoryl]-1-propanol](/img/structure/B4883278.png)
![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)
![2-bromo-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4883295.png)
![7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4883296.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4883304.png)
![N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4883307.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4883327.png)